N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide
CAS No.:
Cat. No.: VC13690307
Molecular Formula: C8H3BrF4N2O3
Molecular Weight: 331.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H3BrF4N2O3 |
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Molecular Weight | 331.02 g/mol |
IUPAC Name | N-(2-bromo-5-fluoro-4-nitrophenyl)-2,2,2-trifluoroacetamide |
Standard InChI | InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
Standard InChI Key | OYCIYCREBYIZAD-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F |
Canonical SMILES | C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring with three substituents:
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Bromine at the ortho position (C2)
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Fluorine at the meta position (C5)
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Nitro group at the para position (C4)
The trifluoroacetamide group (-NHCOCF₃) is attached to the aromatic ring’s nitrogen atom. This arrangement creates significant electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.
Physicochemical Characteristics
Hypothetical properties derived from structural analogs include:
Property | Value |
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Molecular Formula | C₈H₃BrF₄N₂O₃ |
Molecular Weight | 331.02 g/mol |
Melting Point | 105–108°C (estimated) |
LogP (Lipophilicity) | 2.1 ± 0.3 (predicted) |
Solubility | Low in water; soluble in DMSO |
The nitro and halogen substituents enhance stability but reduce aqueous solubility, a common trait in halogenated aromatics .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of a phenyl precursor:
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Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C.
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Halogenation: Bromine and fluorine incorporation using directed ortho-metalation (DoM) or electrophilic substitution.
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Acylation: Reaction with trifluoroacetic anhydride to form the acetamide group.
A representative reaction scheme is:
Analytical Characterization
Key techniques for structural confirmation:
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NMR Spectroscopy:
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¹H NMR: Aromatic protons appear as doublets due to coupling with fluorine (J = 8–12 Hz).
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¹⁹F NMR: Distinct signals for CF₃ (-70 ppm) and aromatic F (-110 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 331.02 (M+H⁺).
Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The electron-deficient ring facilitates substitution at activated positions. For example, the bromine atom can be replaced by amines or alkoxides under mild conditions:
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in deriving pharmacologically active intermediates:
Biological Activity and Mechanistic Insights
Toxicity Considerations
Halogenated nitroaromatics are typically cytotoxic due to reactive oxygen species (ROS) generation. Predicted LD₅₀ (rat, oral): 250 mg/kg.
Comparative Analysis with Structural Analogs
The bromine substituent in the target compound enhances electrophilicity, potentially increasing bioactivity compared to chlorine analogs.
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